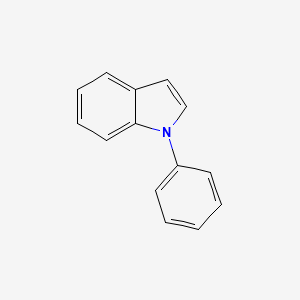

1-Phenyl-1H-indole

Overview

Description

1-Phenyl-1H-indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has wide-ranging biological activity . The molecular formula of 1-Phenyl-1H-indole is C14H11N .

Synthesis Analysis

The synthesis of indoles, including 1-Phenyl-1H-indole, has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . An efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine from readily available 2-(2-bromophenyl)acetonitriles has also been developed .Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones .Chemical Reactions Analysis

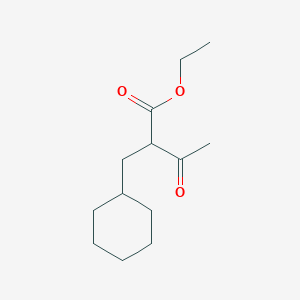

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-1H-indole is 193.2438 . More detailed physical and chemical properties may be found in specialized chemical databases .Scientific Research Applications

Solubility and Thermodynamics

1-Phenyl-1H-indole derivatives have been studied for their solubility properties in various solvents. Research by Liu et al. (2020) on 2-phenyl-1H-indole demonstrated that its solubility in different organic solvents increases with temperature. This study also analyzed the compound's melting point and fusion enthalpy, providing insights into its thermodynamic properties (Liu, Chen, An, & Li, 2020).

Alzheimer's Disease Research

The derivatives of 1-Phenyl-1H-indole, particularly isatin derivatives, have been explored for their potential in Alzheimer's disease therapy. Sagnou et al. (2020) studied isatin thiosemicarbazone derivatives and their ability to inhibit amyloid β-peptide aggregation, a key factor in Alzheimer's disease. These derivatives showed promising results in preventing the formation of toxic amyloid fibrils (Sagnou et al., 2020).

Crystal Structure Analysis

Structural analysis of 1-Phenyl-1H-indole derivatives has been conducted to understand their molecular configurations. Archana et al. (2010) examined a compound with a 1H-indole unit, revealing insights into its planar structure and the angles between different molecular components (Archana, Anbazhagan, Sankaran, Thiruvalluvar, & Butcher, 2010).

Anti-Tumor and Anti-Inflammatory Properties

Studies have indicated the anti-tumor and anti-inflammatory potential of 1-Phenyl-1H-indole derivatives. Geetha et al. (2019) synthesized a specific compound and analyzed its biological properties, including interactions with DNA and proteins, which could be associated with anti-tumor and anti-inflammatory activities (Geetha et al., 2019).

Synthesis and Functionalization

The synthesis and functionalization of indoles, including 1-Phenyl-1H-indole, have been extensively researched. Cacchi and Fabrizi (2005) discussed various methodologies for the synthesis of indoles, highlighting the role of palladium-catalyzed reactions in producing biologically active compounds (Cacchi & Fabrizi, 2005).

Corrosion Inhibition

Indole derivatives have been investigated for their effectiveness as corrosion inhibitors. Verma et al. (2016) studied 3-amino alkylated indoles and their impact on mild steel corrosion, demonstrating their potential as efficient inhibitors (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

Antiproliferative Activity

The antiproliferative effects of 3-methyl-2-phenyl-1H-indoles have been studied, particularly in relation to their impact on human tumor cell lines. Zidar et al. (2020) found that certain compounds exhibited significant inhibitory effects on cell proliferation, suggesting their potential in cancer treatment (Zidar et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

1-Phenyl-1H-indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds . Future research may focus on the design, synthesis, and evaluation of these derivatives as Bcl-2/Mcl-1 dual inhibitors . Additionally, the development of novel methods of synthesis continues to be an area of interest .

properties

IUPAC Name |

1-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFCBQMICVOSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185041 | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-indole | |

CAS RN |

31096-91-0, 16096-33-6 | |

| Record name | 1H-Indole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

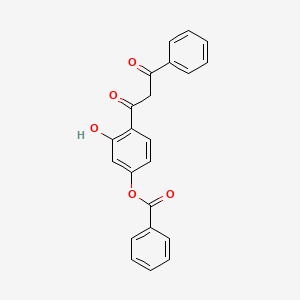

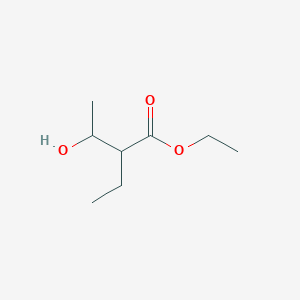

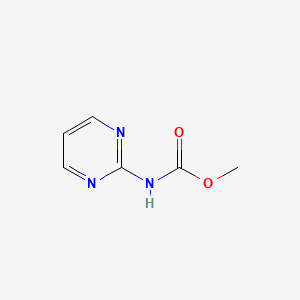

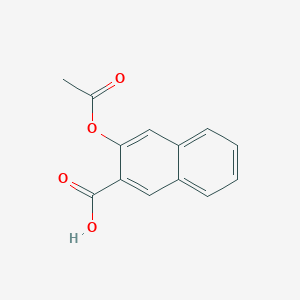

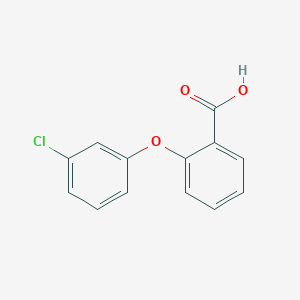

Synthesis routes and methods I

Procedure details

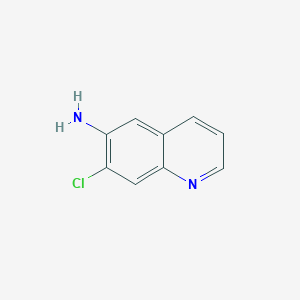

Synthesis routes and methods II

Procedure details

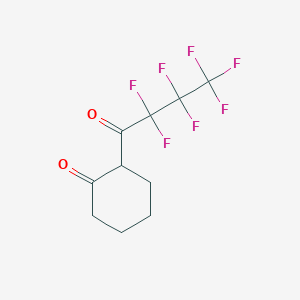

Synthesis routes and methods III

Procedure details

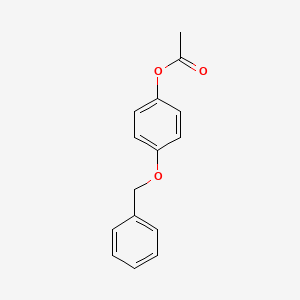

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(Benzyloxy)carbonyl]glutaminylasparaginyl-S-benzylcysteinylprolylleucylglycinamide](/img/structure/B1616362.png)